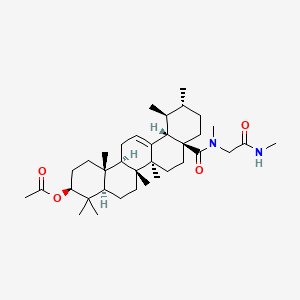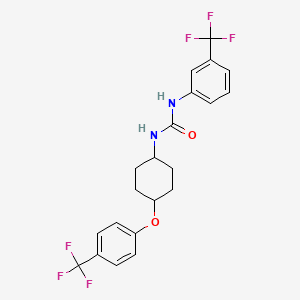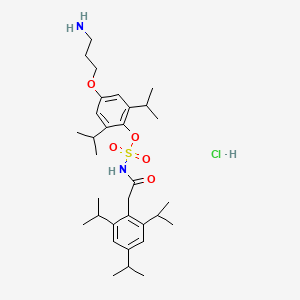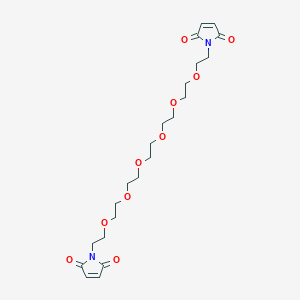
Mal-PEG6-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG6-mal, also known as 1,1’- (3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl)bis(1H-pyrrole-2,5-dione), is a homobifunctional sulfhydryl-reactive crosslinker. This compound is primarily used for polypeptide or small molecule conjugation. It is characterized by its ability to form stable thioether bonds with sulfhydryl groups, making it a valuable tool in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG6-mal is synthesized through a series of chemical reactions involving polyethylene glycol and maleimide groups. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting it with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.
Coupling with Maleimide: The tosylated intermediate is then reacted with maleimide under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG6-mal primarily undergoes substitution reactions, specifically with sulfhydryl groups. The maleimide groups in this compound react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include thiol-containing compounds such as cysteine, glutathione, and other sulfhydryl-containing peptides and proteins.
Conditions: The reactions are typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. The temperature is usually maintained at room temperature to ensure optimal reaction rates.
Major Products Formed
The major products formed from reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, protein modification, and bioconjugation.
Scientific Research Applications
Mal-PEG6-mal has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions and enzyme activities.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications
Mechanism of Action
Mal-PEG6-mal exerts its effects through the formation of thioether bonds with sulfhydryl groups. The maleimide groups in this compound react with thiol groups in target molecules, resulting in the formation of stable thioether linkages. This mechanism allows for the efficient conjugation of polypeptides, proteins, and other small molecules, enhancing their stability and functionality.
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG6-Mal: A maleimide biotinylation linker that reacts with sulfhydryl groups to form thioether linkages.
Mal-PEG6-PFP: A compound that contains both maleimide and pentafluorophenyl groups, allowing for dual reactivity with thiol and amine groups.
Mal-NH-PEG6-NH-Mal: A homobifunctional PEG linker containing two maleimide groups, used for crosslinking biomolecules.
Uniqueness of Mal-PEG6-mal
This compound is unique due to its homobifunctional nature, allowing it to form stable thioether bonds with two sulfhydryl groups simultaneously. This property makes it particularly useful for creating stable conjugates in various biochemical and pharmaceutical applications.
Properties
Molecular Formula |
C22H32N2O10 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H32N2O10/c25-19-1-2-20(26)23(19)5-7-29-9-11-31-13-15-33-17-18-34-16-14-32-12-10-30-8-6-24-21(27)3-4-22(24)28/h1-4H,5-18H2 |
InChI Key |
GXEDYPGTUIAJRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


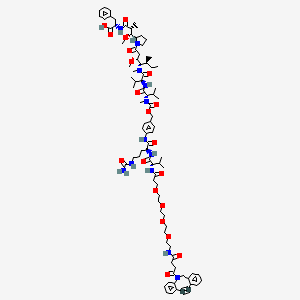
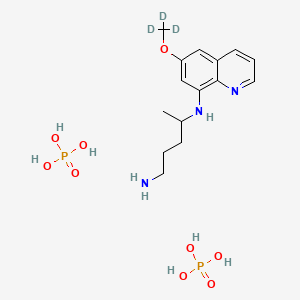
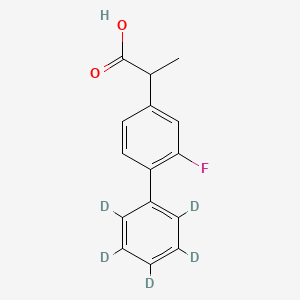
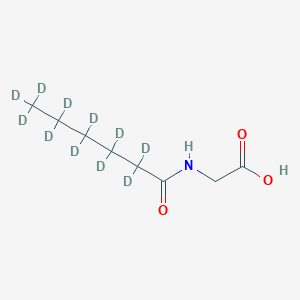
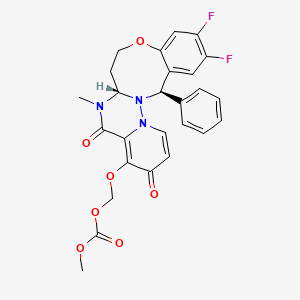
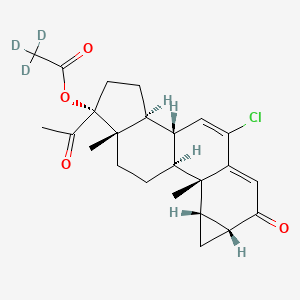
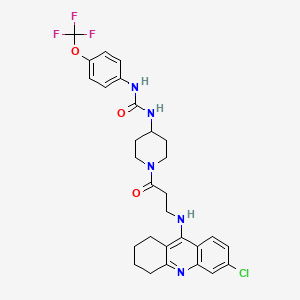
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
